molecular formula C27H24ClN3O2 B5777671 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 6240-77-3

4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B5777671
CAS No.: 6240-77-3
M. Wt: 457.9 g/mol
InChI Key: IHOWXMSIDAUFOP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring substituted at the 2,6-positions with methyl groups and at the 4-position with a 4-chlorophenyl moiety. The N3 and N5 positions are substituted with phenyl groups via carboxamide linkages.

Properties

IUPAC Name

4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2/c1-17-23(26(32)30-21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24(18(2)29-17)27(33)31-22-11-7-4-8-12-22/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOWXMSIDAUFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359744
Record name 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-77-3
Record name 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, acetone, and aniline derivatives.

    Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base to form an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with aniline derivatives under acidic conditions to form the dihydropyridine ring.

    Amidation: The final step involves the amidation of the dihydropyridine ring with appropriate amines to introduce the diphenyl groups, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide groups in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it a valuable reagent in synthetic pathways.

The compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies indicate its effectiveness against various bacterial strains.
  • Anticancer Activity : Research has shown that it can inhibit the proliferation of cancer cells through specific biochemical pathways.
  • Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation markers in vitro.

Medicine

In medicinal chemistry, 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is investigated as a lead compound for drug development. Its ability to modulate enzyme activities positions it as a candidate for therapies targeting diseases like cancer and hypertension.

Industrial Applications

The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can enhance the performance characteristics of these materials.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .
  • Antimicrobial Research : A research article highlighted its efficacy against resistant bacterial strains, suggesting its potential as an alternative treatment in antibiotic-resistant infections .
  • Material Science Applications : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,4-DHP Derivatives

Compound Name 4-Aryl Substituent N3/N5 Substituents Key Functional Groups
Target Compound 4-Chlorophenyl Phenyl Cl (electron-withdrawing)
6o 4-(Dimethylamino)phenyl 2-Nitrophenyl NO₂ (electron-withdrawing)
6a 4-Hydroxyphenyl 4-Chlorophenyl OH (electron-donating)
HD-8 3-Chlorophenyl 4-Chloro-2,5-dimethoxyphenyl Cl, OCH₃ (mixed effects)
2c 4-Chlorophenyl 4-Phenylthiazol-2-yl Thiazole (aromatic heterocycle)
3b Chloroimidazolyl 4-Chlorophenyl Imidazole (basic heterocycle)

Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound and analogs like HD-8 enhances stability and influences redox properties, critical for biological interactions .
  • Electron-Donating Groups (EDGs) : Hydroxyl (6a) or methoxy (HD-8) groups increase solubility but may reduce metabolic stability .
  • Heterocyclic Substituents : Thiazole (2c) or imidazole (3b) groups introduce hydrogen-bonding capabilities, affecting receptor binding .

Spectral Characteristics

Spectral data (IR, NMR) for select analogs highlight the impact of substituents (Table 2).

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ^1H NMR (δ, ppm) Key Signals ^13C NMR (δ, ppm) Key Signals
6o 3320 (N-H), 1665 (C=O), 1536 (amide) 2.34 (CH₃), 7.06–8.37 (Ar-H) 167.32 (C=O), 149.32 (Ar-C)
6a 3460 (O-H), 1675 (C=O), 1548 (amide) 2.56 (CH₃), 6.85–8.16 (Ar-H) 165.38 (C=O), 155.75 (Ar-C)
HD-8 3421 (N-H), 1658 (C=O), 769 (C-Cl) 2.0–3.0 (CH₃), 7.2–8.1 (Ar-H) 165.84 (C=O), 148.12 (Ar-C)
3b 3226 (N-H), 1680 (C=O) 2.3–2.5 (CH₃), 7.4–8.2 (Ar-H) 167.0 (C=O), 140.5 (imidazole)

Key Observations :

  • C=O Stretching : All compounds show strong C=O absorption near 1650–1680 cm⁻¹, confirming carboxamide functionality .
  • Aromatic Signals : Chlorophenyl protons resonate in the 7.0–8.3 ppm range, while nitrophenyl groups (e.g., 6o) downfield-shift due to EWGs .
  • Chlorine Effects : C-Cl stretches in HD-8 (769 cm⁻¹) and target compound analogs correlate with increased polarity .

Anticancer Activity

  • HD-8 : Exhibited cytotoxicity against breast cancer (MCF-7) with GI₅₀ values <1 µM, attributed to chloro and methoxy substituents enhancing membrane permeability.
  • 3d : Demonstrated anticoagulant activity (>1000 s in APTT assays), linked to thiadiazole moieties improving thrombin inhibition.

Antimicrobial and Antitubercular Activity

  • 2c : Thiazole-substituted analogs showed moderate antimicrobial activity, likely due to aromatic heterocycles disrupting bacterial membranes.
  • Imidazole derivatives (e.g., 3b ) displayed anti-tubercular activity (MIC = 12.5 µg/mL), leveraging heterocyclic basicity for Mycobacterium tuberculosis targeting.

Target Compound Implications

Chlorine’s EWG nature may enhance binding to hydrophobic enzyme pockets, as seen in HD-8 .

General Method: Hantzsch Condensation

Most analogs (e.g., 6a, 6o) were synthesized via modified Hantzsch reactions using N-arylacetoacetamides, aryl aldehydes, and ammonia . Yields varied with substituents:

  • Electron-deficient aldehydes (e.g., nitrobenzaldehyde) required longer reflux times (32 h for 3e vs. 24 h for 3b) .
  • Bulky substituents (e.g., thiazole in 2c) reduced yields (48% for HD-14 ).

Purification and Characterization

Compounds were purified via column chromatography and characterized using IR, NMR, and mass spectrometry. For example, 6o showed a molecular ion peak at m/z 558 ([M⁺]), consistent with calculated mass (558.51).

Biological Activity

The compound 4-(4-chlorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A chlorophenyl group
  • Two dimethyl groups
  • Two diphenyl groups

This unique arrangement contributes to its chemical properties and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC27H24ClN3O2
Molecular Weight464.94 g/mol
CAS Number6240-77-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : Between 4-chlorobenzaldehyde and acetone.
  • Cyclization : With aniline derivatives under acidic conditions to form the dihydropyridine ring.
  • Amidation : Introduction of diphenyl groups to yield the final product .

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Dihydropyridines are known to inhibit cell proliferation by interacting with specific molecular targets involved in cancer pathways. For example, they may modulate enzyme activities that are crucial for tumor growth .

Analgesic Effects

Recent studies have also explored the analgesic properties of related dihydropyridine derivatives. For instance, hybrid benzamide derivatives demonstrated significant analgesic activity in vivo, indicating that structural modifications can influence pain relief mechanisms .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Calcium Channels : Dihydropyridines are known calcium channel modulators, influencing vascular smooth muscle contraction and neurotransmitter release .
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses .

Case Studies

  • Analgesic Study : A study demonstrated that certain dihydropyridine derivatives exhibited up to 81.35% analgesic activity at a concentration of 5 mg/kg when evaluated using tail-flick methods .
  • Antimicrobial Screening : Another investigation reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, showcasing the potential of these compounds in treating infections .

Comparison with Similar Compounds

CompoundClassPrimary Use
NifedipineDihydropyridineCalcium channel blocker
AmlodipineDihydropyridineAntihypertensive agent
NicardipineDihydropyridineVasodilatory agent

While these compounds share a common class, the unique functional groups in this compound may confer distinct biological activities.

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